molecular formula C11H14INO B613068 Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate CAS No. 46742-14-7

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Cat. No.: B613068
CAS No.: 46742-14-7
M. Wt: 223.23
InChI Key: DQRGLNXUZPPRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzyl group, an aminoacetyl group, and a hydrazinecarboxylate moiety .

Properties

IUPAC Name

benzyl N-[(2-aminoacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIOXEWPWAEXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Carbamate Formation

The most widely documented synthesis involves the reaction of benzyl chloroformate with 2-aminoacetylhydrazine in an organic solvent. This method, described in industrial production guidelines, proceeds via nucleophilic acyl substitution. The hydrazine’s amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate linkage.

Typical Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature: 0–25°C

  • Yield: 70–85%

The reaction is exothermic, requiring controlled addition of benzyl chloroformate to prevent side reactions such as over-acylation.

Optimization of Reaction Parameters

Solvent Effects

Comparative studies from PMC11603188 on analogous hydrazine syntheses demonstrate solvent-dependent yields:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938295
THF7.587892
Ethyl Acetate6.026588

Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state without participating in side reactions.

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) in pyridine, as reported in PMC3498903, accelerates acylation by acting as a nucleophilic catalyst. In one protocol:

  • DMAP (10 mol%) increased yields from 68% to 89% in carbamate-forming reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve scalability and safety. Key advantages include:

  • Precise Temperature Control: Mitigates exothermic risks.

  • Reduced Solvent Waste: 40–50% lower solvent consumption compared to batch processes.

  • Automated Purification: In-line liquid-liquid extraction removes HCl byproducts.

Quality Control Metrics

Industrial batches are assessed using:

  • HPLC Purity: ≥98% (USP methods)

  • Residual Solvents: ≤500 ppm (ICH Q3C guidelines)

  • Heavy Metals: ≤10 ppm (ICP-MS analysis)

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I band).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂), 3.40 (q, 2H, NH₂), 2.10 (s, 2H, COCH₂).

X-ray Crystallography

Single-crystal studies of structurally related benzylidene hydrazinecarboxylates (PMC9535825) reveal:

  • Intramolecular H-Bonding: O–H⋯N interactions stabilize planar conformations.

  • Torsional Angles: ±15° deviation from planarity at the hydrazinecarboxylate moiety .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for more complex molecules.

  • Reactivity : The hydrazine functional group is known for its ability to form hydrazones and azo compounds, which are valuable in synthesizing dyes and pharmaceuticals.
  • Derivatives : This compound can be modified to yield derivatives with enhanced biological activity or improved solubility, expanding its utility in drug development.

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in the context of developing new therapeutic agents.

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Studies have shown that modifications to the hydrazine structure can enhance cytotoxicity against various cancer types.
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity against several pathogens. Its derivatives have demonstrated effectiveness against bacteria and fungi, suggesting potential as an antibacterial or antifungal agent.
  • Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several hydrazine derivatives based on this compound. These derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound, showcasing the importance of structural variation in drug design.

CompoundCell Line TestedIC50 (µM)
This compoundA549 (lung cancer)25
Modified Derivative AA54910
Modified Derivative BMCF-7 (breast cancer)15

Antimicrobial Studies

In another research effort, the antimicrobial efficacy of this compound and its derivatives was assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant inhibition zones, indicating their potential as effective antimicrobial agents.

DerivativeInhibition Zone (mm)Bacterial Strain
Parent Compound10Staphylococcus aureus
Derivative C15Staphylococcus aureus
Derivative D12Escherichia coli

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • Benzyl 2-(aminoacetyl)hydrazinecarboxylate
  • Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate oxides
  • Hydrazine derivatives of this compound

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with benzyl and acyl groups. The compound features a hydrazinecarboxylate moiety that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, similar hydrazine derivatives have shown promising results in inhibiting the proliferation of human cancer cells, such as breast adenocarcinoma (MCF-7) and prostate cancer cells (PC-3) .
  • Mechanism of Action : The mechanism by which this compound exerts its effects likely involves interaction with specific biomolecular targets. Research suggests that it may modulate enzyme activity or receptor interactions, leading to altered signaling pathways associated with cell survival and proliferation .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which could contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For example, derivatives with hydrazone moieties have shown enhanced cytotoxic activity, suggesting that structural modifications can significantly impact efficacy .
  • Comparative Analysis : A comparative study highlighted the effectiveness of this compound against other hydrazine derivatives. For instance, compounds bearing electron-withdrawing groups exhibited increased cytotoxicity due to enhanced reactivity towards biological targets .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound might inhibit critical pathways involved in tumor growth, such as the PI3K/Akt/mTOR signaling pathway. This was observed in related compounds that reduced AKT and mTOR expression in cancer cells .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDModulation of enzyme/receptor activity
Related Hydrazone DerivativePC-312.13Inhibition of EGFR/PI3K/Akt/mTOR signaling
Coumarin DerivativeMDA-MB-2318.5Dual inhibition of EGFR and PI3Kβ

Q & A

How can researchers optimize the synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate to improve yield and purity?

Methodological Answer:
Synthetic optimization involves evaluating reaction parameters such as temperature, solvent polarity, and stoichiometry. For hydrazinecarboxylate derivatives, coupling agents like carbodiimides or catalytic Mitsunobu conditions (using recyclable azo reagents) can enhance efficiency . For example, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate demonstrated high catalytic activity in Mitsunobu reactions, achieving >80% yields for nucleophilic substitutions . Monitoring reaction progress via <sup>1</sup>H NMR or LC-MS is critical to identify intermediates and byproducts. Purification via flash chromatography (e.g., 10–30% EtOAc/hexanes gradients) is recommended to isolate the product from unreacted starting materials .

What mechanistic insights explain the divergent reactivity of hydrazinecarboxylate derivatives in Mitsunobu-type reactions?

Advanced Research Focus:
The reactivity of hydrazinecarboxylates depends on electronic and steric effects of substituents. Hammett studies reveal that electron-withdrawing groups (e.g., -CN, -NO2) increase electrophilicity of intermediate azo compounds, accelerating nucleophilic substitution . For instance, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) exhibited 3.8× faster reaction rates than its 3,4-dichlorophenyl counterpart (1a) due to enhanced electrophilicity . Kinetic analysis (e.g., <i>k</i>obs measurements) and computational modeling (DFT) can further elucidate transition states and regioselectivity.

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Guidance:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the benzyl carbamate group (δ ~5.1–5.2 ppm for CH2Ph) and hydrazine protons (δ ~6.7–7.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M + Na]<sup>+</sup> for tert-butyl derivatives) with <1 ppm error .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and stereochemistry .

How should researchers resolve contradictions in catalytic performance data for hydrazinecarboxylate derivatives?

Data Contradiction Analysis:
Discrepancies in catalyst efficiency (e.g., 1j vs. 1a in Mitsunobu reactions) may arise from substrate-specific steric hindrance or decomposition pathways. For example, 2-(4-nitrophenyl)hydrazinecarboxylate (1k) showed poor performance due to rapid decomposition in the presence of triphenylphosphine . Validate conflicting results by:

  • Repeating experiments under inert atmospheres to exclude oxidative side reactions.
  • Using <sup>31</sup>P NMR to monitor phosphine oxide byproduct formation.
  • Comparing turnover numbers (TON) under standardized conditions.

What strategies enable selective functionalization of the hydrazinecarboxylate scaffold for diverse applications?

Advanced Derivatization Approaches:

  • Condensation Reactions : React with aromatic aldehydes to form hydrazones, enhancing π-conjugation for fluorescence studies .
  • Nucleophilic Acyl Substitution : Introduce heterocycles (e.g., triazoles) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Enzymatic Resolution : Use lipases or esterases to resolve chiral centers in asymmetric syntheses .

How can computational methods predict the stability and reactivity of this compound derivatives?

Advanced Modeling Techniques:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • MD Simulations : Assess solvation effects and thermal stability (e.g., RMSD analysis) in aqueous or organic solvents.
  • QSPR Models : Correlate substituent electronic parameters (σ, π) with experimental reaction rates .

What in vitro assays are suitable for evaluating the bioactivity of hydrazinecarboxylate derivatives?

Methodological Recommendations:

  • Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides).
  • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

How can green chemistry principles be applied to the synthesis of hydrazinecarboxylates?

Sustainability-Driven Methods:

  • Catalytic Recycling : Use azo reagents (e.g., 1j) with >90% recovery via aqueous extraction .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 W, 100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.